3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a dimethylaminoethyl group, and a benzothiazolyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride and 4-methoxy-7-methyl-1,3-benzothiazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the benzothiazolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzothiazolyl group can interact with nucleic acids and other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar sulfonyl functionality.
N,N-Dimethylaminoethyl chloride: Shares the dimethylaminoethyl group.
4-Methoxy-7-methyl-1,3-benzothiazole: Contains the benzothiazolyl group.
Uniqueness
3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to the combination of these functional groups in a single molecule, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-16-10-11-18(29-4)20-21(16)30-22(23-20)25(14-13-24(2)3)19(26)12-15-31(27,28)17-8-6-5-7-9-17;/h5-11H,12-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJVVDDILUBEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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